molecular formula C21H26N4 B2963861 3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole CAS No. 380577-74-2

3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole

Cat. No.: B2963861
CAS No.: 380577-74-2
M. Wt: 334.467
InChI Key: HTYVABBUQLNZKB-UHFFFAOYSA-N
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Description

3-((4-Ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores: an indole nucleus and a piperazine ring. The indole scaffold is widely recognized for its broad biological potential, as it is a core structure in many natural products and bioactive molecules. Indole derivatives have been extensively reported to exhibit diverse activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of the 4-ethylpiperazine moiety is a common strategy in drug design to optimize the physicochemical properties of a molecule and serve as a versatile synthon for further structural elaboration. Piperazine-containing compounds are frequently found in FDA-approved drugs across various therapeutic classes, such as kinase inhibitors and receptor modulators . The specific combination of a substituted indole core with a pyridyl-methyl-ethylpiperazine side chain suggests potential for interaction with various biological targets, making this compound a valuable chemical tool or a potential starting point for the development of novel therapeutic agents. Researchers can utilize this compound for building chemical libraries, investigating structure-activity relationships (SAR), or as an intermediate in the synthesis of more complex molecules. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(4-ethylpiperazin-1-yl)-pyridin-2-ylmethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-3-24-12-14-25(15-13-24)21(19-10-6-7-11-22-19)20-16(2)23-18-9-5-4-8-17(18)20/h4-11,21,23H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYVABBUQLNZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₄
  • Molecular Weight : 246.32 g/mol
  • Key Functional Groups :
    • Indole ring
    • Piperazine moiety
    • Pyridine ring

Research indicates that compounds with similar structural characteristics often exhibit various biological activities, including:

  • Protein Kinase Inhibition : Compounds containing piperazine and pyridine rings have been shown to inhibit protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer progression .
  • Antitumor Activity : The compound may possess antitumor properties by inhibiting cell proliferation through pathways involving cyclin-dependent kinases (CDKs) .
  • Neurotransmitter Modulation : Piperazine derivatives are known to interact with neurotransmitter systems, potentially influencing acetylcholine and serotonin pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameActivity TypeMechanism of ActionReference
Compound AAntitumorInhibition of CDK4 and CDK6
Compound BAcetylcholinesterase InhibitionBinding at catalytic sites
Compound CPI3K InhibitionSelective inhibition of Class I PI3K isoforms

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of a related piperazine derivative, researchers treated MV4-11 acute myeloid leukemia cells with varying concentrations of the compound. The results demonstrated significant inhibition of cell proliferation at concentrations as low as 0.25 μM, indicating potent antitumor activity .

Case Study 2: Neurotransmitter Interaction

Another investigation focused on the interaction of piperazine derivatives with human acetylcholinesterase. Virtual screening revealed that certain derivatives effectively bind to both peripheral anionic and catalytic sites, suggesting potential applications in treating neurological disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole, it is compared with structurally related compounds from the literature. Key differences in core scaffolds, substituents, and inferred biological activities are summarized below.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Substituents/Modifications Key Inferred Properties/Biological Relevance Reference
3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole Indole - 2-methyl
- (Pyridin-2-yl)(4-ethylpiperazinyl)methyl
Enhanced solubility and target affinity due to piperazine; potential kinase inhibition
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-3-nitroaniline (4) Indole - 2-methyl
- (Pyridin-2-yl)methyl
- 3-nitroaniline
Nitro group may confer redox activity; limited solubility vs. piperazine analogs
2-(Benzenesulfonylmethyl)-3-(4-methylpiperazin-1-ylmethyl)-1H-indole (4a) Indole - Benzenesulfonylmethyl
- 4-methylpiperazinylmethyl
Sulfonyl group enhances electrophilicity; methylpiperazine may reduce metabolic stability vs. ethylpiperazine
6-(4-Methylpiperazin-1-yl)-1H-indole Indole - 4-methylpiperazine at position 6 Simpler structure; methylpiperazine may offer lower lipophilicity than ethyl derivative
Pyrazino[1,2-a]pyrimidin-4-one derivatives (e.g., 7-(4-ethylpiperazin-1-yl)) Pyrazino-pyrimidinone - 4-ethylpiperazine substituent Piperazine enhances interaction with CNS targets; pyrimidinone core may improve metabolic stability
(S)-N-(1-{3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)...) Indazole-pyridine - 4-ethylpiperazinyl acetamide Acetamide linker may reduce membrane permeability vs. direct substitution

Key Findings from Structural Analysis

Core Scaffold Influence: Indole vs. Pyrimidinone: Indole derivatives (e.g., target compound) are more lipophilic and may exhibit stronger binding to hydrophobic enzyme pockets, whereas pyrimidinone cores (e.g., ) offer metabolic stability due to aromatic nitrogen atoms . Indazole vs. Indole: The indazole-pyridine hybrid in introduces sulfonamide and chloro groups, which could enhance target specificity but reduce solubility compared to the ethylpiperazine-substituted indole .

Substituent Effects: Ethylpiperazine vs. Nitroaniline vs. Piperazine: The nitroaniline group in Compound 4 () introduces redox activity but may limit solubility and increase toxicity risks compared to the piperazine moiety .

Synthetic Accessibility: The target compound’s synthesis likely employs a Mannich-type reaction (as suggested in ), which is scalable and modular for introducing diverse substituents . In contrast, pyrimidinone derivatives () require multi-step cyclization, complicating large-scale production .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole, and how do reaction conditions influence yield?

  • Methodology :

  • Mannich Reaction : This compound’s piperazine and pyridine motifs suggest a Mannich-type reaction, where secondary amines (e.g., 4-ethylpiperazine) react with carbonyl intermediates and indole derivatives. For example, similar indole-piperazine hybrids are synthesized via Mannich reactions in dichloromethane with NaOH as a base, achieving >90% purity after recrystallization .
  • Catalyzed Coupling : Iodine-catalyzed thiolation (e.g., ) may be adapted for introducing sulfur-containing groups, though optimization for ethylpiperazine substitution is required.
  • Critical Parameters : Solvent polarity (e.g., acetonitrile vs. DCM), temperature (reflux vs. room temperature), and stoichiometric ratios of amine/indole precursors significantly impact regioselectivity and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are essential for confirming the ethylpiperazine, pyridyl, and indole moieties. For example, 1H^{1}\text{H}-NMR peaks near δ 2.5–3.5 ppm indicate piperazine protons, while aromatic protons in the indole and pyridine rings appear at δ 6.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., calculated for C21_{21}H27_{27}N4_{4}: 335.22 g/mol).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for related indole-piperazine hybrids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodology :

  • Analog Synthesis : Systematically modify substituents (e.g., ethyl group on piperazine, methyl on indole) and evaluate changes in bioactivity. For example, replacing the ethyl group with bulkier alkyl chains may alter receptor binding .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., serotonin receptors), leveraging crystallographic data from similar indole derivatives .
  • In Vitro Assays : Screen analogs against relevant cell lines (e.g., CNS or cancer models) to correlate structural changes with IC50_{50} values .

Q. How should contradictory data in biological activity studies be analyzed?

  • Methodology :

  • Reproducibility Checks : Verify assay conditions (e.g., cell passage number, solvent controls). For instance, DMSO concentrations >0.1% may nonspecifically inhibit ion channels, skewing results .
  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC50_{50}) and adjust for variables like protein expression levels or assay sensitivity .
  • Mechanistic Studies : Use knock-out models or competitive binding assays to confirm target specificity if conflicting receptor affinities are reported .

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Methodology :

  • Intermediate Monitoring : Use TLC or HPLC to track reaction progress. For example, over-alkylation of piperazine can produce di-substituted byproducts, detectable via shifted 13C^{13}\text{C}-NMR signals .
  • Protecting Groups : Temporarily shield reactive sites (e.g., indole NH with Boc groups) during piperazine coupling steps .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may reduce undesired oxidation of the pyridine ring .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Methodology :

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–7.4) and analyze degradation products via LC-MS. Indole derivatives are prone to oxidation at acidic pH .
  • Plasma Stability Assays : Expose the compound to human plasma and quantify remaining intact compound over 24 hours using UV-HPLC .
  • Microsomal Metabolism : Use liver microsomes to identify cytochrome P450-mediated metabolites .

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